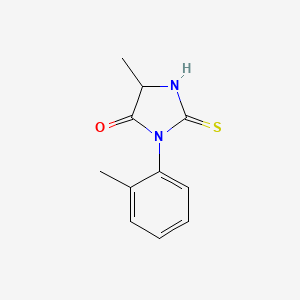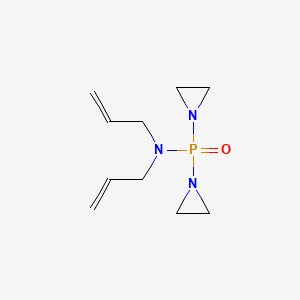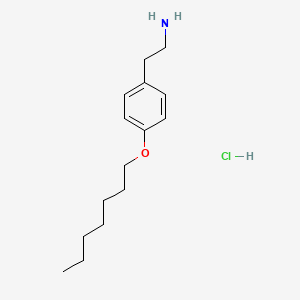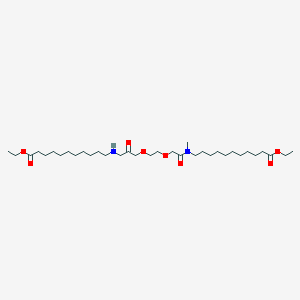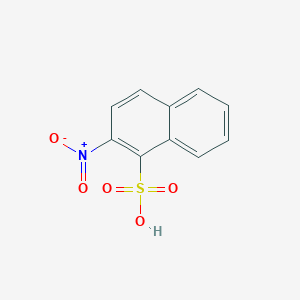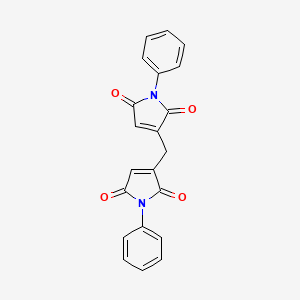
3,3'-Methylenebis(1-phenyl-1H-pyrrole-2,5-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Methylenebis(1-phenyl-1H-pyrrole-2,5-dione) is an organic compound with the molecular formula C21H14N2O4. It is also known by several other names, including 1,1’-(methylenedi-4,1-phenylene)bis-1H-pyrrole-2,5-dione and bismaleimide S . This compound is characterized by its two pyrrole-2,5-dione groups connected by a methylene bridge, each attached to a phenyl group.
Vorbereitungsmethoden
3,3’-Methylenebis(1-phenyl-1H-pyrrole-2,5-dione) can be synthesized through a reaction involving maleic anhydride and aniline. The process typically involves two stages: the formation of an amide acid in the first stage, followed by imidization in the second stage . Industrial production methods often employ catalysts to enhance yield and purity by minimizing side reactions .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, where various substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,3’-Methylenebis(1-phenyl-1H-pyrrole-2,5-dione) has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Wirkmechanismus
The mechanism by which 3,3’-Methylenebis(1-phenyl-1H-pyrrole-2,5-dione) exerts its effects involves its reactive maleimide groups. These groups can form covalent bonds with nucleophiles, such as amines and thiols, in biological molecules. This reactivity allows the compound to modify proteins and enzymes, potentially altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
3,3’-Methylenebis(1-phenyl-1H-pyrrole-2,5-dione) is unique due to its specific structure and reactivity. Similar compounds include:
1,1’-(methylenedi-4,1-phenylene)bismaleimide: Shares a similar core structure but may have different substituents on the phenyl groups.
4,4’-Methylenebis(N-phenylmaleimide): Another related compound with similar reactivity but different applications.
These compounds are often compared based on their reactivity, stability, and suitability for various applications in materials science and biology.
Eigenschaften
CAS-Nummer |
47534-51-0 |
|---|---|
Molekularformel |
C21H14N2O4 |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
3-[(2,5-dioxo-1-phenylpyrrol-3-yl)methyl]-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C21H14N2O4/c24-18-12-14(20(26)22(18)16-7-3-1-4-8-16)11-15-13-19(25)23(21(15)27)17-9-5-2-6-10-17/h1-10,12-13H,11H2 |
InChI-Schlüssel |
BTUZQYJLOSUOAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C2=O)CC3=CC(=O)N(C3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


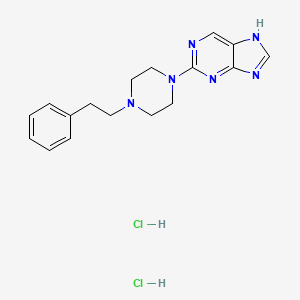
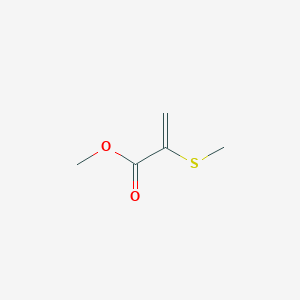

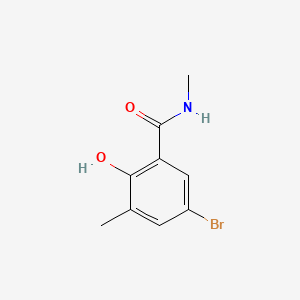
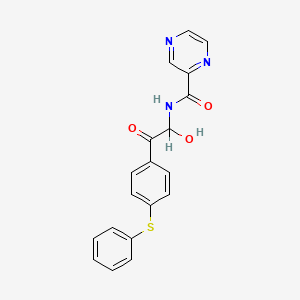
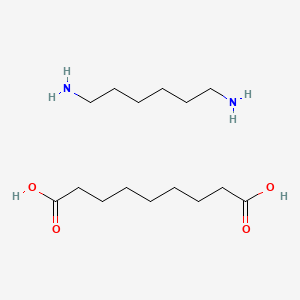
![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
